molecular formula C8H6BrClN2O2S B1529701 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride CAS No. 1363382-22-2

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Cat. No.: B1529701
CAS No.: 1363382-22-2
M. Wt: 309.57 g/mol
InChI Key: LHNLKWSQTIGYDB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a sulfonyl chloride group at the 3rd position of the indazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride typically involves multiple steps:

    Bromination: The starting material, 2-methylindazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5th position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine.

    Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form sulfonamide bonds.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are important in the design of enzyme inhibitors and receptor ligands. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylindazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    2-Methyl-2H-indazole-3-sulfonyl chloride:

    5-Chloro-2-methyl-2H-indazole-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-bromo-2-methylindazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLKWSQTIGYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Reactant of Route 2
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5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

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